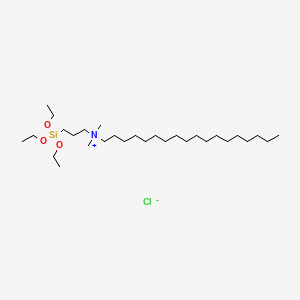

Dimethyloctadecyl(3-(triethoxysilyl)propyl)ammonium chloride

Vue d'ensemble

Description

Dimethyloctadecyl(3-(triethoxysilyl)propyl)ammonium chloride is an organosilane compound widely used in various industrial and scientific applications. It is known for its ability to act as a coupling agent, which helps in bonding organic and inorganic materials. This compound is also recognized for its antimicrobial properties, making it valuable in the development of antimicrobial coatings and materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dimethyloctadecyl(3-(triethoxysilyl)propyl)ammonium chloride can be synthesized through a reaction between N,N-dimethyloctadecylamine and γ-chloropropyl triethoxysilane in the presence of a solvent such as N,N-dimethylformamide (DMF). The reaction typically proceeds at room temperature, and the product is purified through standard techniques such as filtration and washing .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Dimethyloctadecyl(3-(triethoxysilyl)propyl)ammonium chloride undergoes various chemical reactions, including:

Hydrolysis: The triethoxysilyl group can hydrolyze in the presence of water, forming silanol groups.

Condensation: The silanol groups can further condense to form siloxane bonds, which are crucial in forming stable silane coatings.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation: Catalyzed by acids or bases, often at elevated temperatures.

Substitution: Various nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Siloxane Polymers: Formed through condensation reactions.

Functionalized Silanes: Resulting from substitution reactions with different nucleophiles.

Applications De Recherche Scientifique

Surface Modification

Overview : DMOAP is widely used for surface modification due to its unique hydrophobic and reactive properties. It can enhance adhesion and hydrophobicity in coatings, making surfaces more resistant to moisture and microbial colonization.

Case Study : In a study on liquid crystal displays (LCDs), DMOAP was employed to modify indium tin oxide (ITO) electrodes. The treatment improved the alignment of liquid crystal molecules, which is crucial for optimizing image clarity and contrast in LCD technology.

| Application | Benefits |

|---|---|

| LCD Manufacturing | Enhanced liquid crystal alignment |

| Coating Technologies | Improved adhesion and hydrophobicity |

Antimicrobial Applications

Overview : DMOAP exhibits potent antimicrobial properties, making it suitable for disinfectants and coatings that require long-lasting efficacy against pathogens.

Case Study : Research demonstrated that DMOAP-coated personal protective equipment (PPE) significantly reduced contamination by influenza viruses and Salmonella for up to seven days . This property is particularly valuable in healthcare settings where maintaining sterile environments is critical.

| Microorganism | Reduction Efficacy |

|---|---|

| Influenza Virus | Significant reduction within 7 days |

| Salmonella | Significant reduction within 7 days |

Biosensors

Overview : The compound can functionalize surfaces for biosensor applications by forming a covalently bonded layer that facilitates the attachment of biomolecules such as enzymes and antibodies.

Case Study : A biosensor developed using DMOAP demonstrated enhanced sensitivity for detecting Escherichia coli O157:H7. The silane coupling agent improved the specificity of the biosensor, making it a promising tool for food safety applications.

| Biosensor Type | Target Pathogen | Sensitivity Improvement |

|---|---|---|

| Microfluidic Biosensor | E. coli O157:H7 | Enhanced sensitivity |

Agricultural Disinfectants

Overview : DMOAP has been evaluated as a disinfectant for agricultural equipment due to its ability to form durable bonds with various surfaces.

Case Study : A study focused on livestock facilities showed that DMOAP effectively disinfected farm equipment, maintaining its antimicrobial properties over time despite routine cleaning practices . This application could significantly reduce pathogen transmission in agricultural settings.

| Application Area | Efficacy |

|---|---|

| Livestock Facilities | Effective against various pathogens |

Antifouling Coatings

Overview : The compound's properties allow it to be incorporated into antifouling coatings, which prevent biofilm formation on submerged surfaces.

Case Study : Modified mesoporous silica nanoparticles coated with DMOAP exhibited significant antibacterial performance against both Gram-negative and Gram-positive bacteria. These coatings were tested in marine environments, demonstrating long-term antifouling capabilities .

| Coating Type | Antibacterial Activity |

|---|---|

| Mesoporous Silica Nanoparticles | High reduction rates against bacteria |

Mécanisme D'action

The antimicrobial activity of Dimethyloctadecyl(3-(triethoxysilyl)propyl)ammonium chloride is primarily due to its quaternary ammonium group. This group interacts with the cell membranes of microorganisms, disrupting their integrity and leading to cell lysis. The compound’s silane group allows it to form stable bonds with surfaces, ensuring long-lasting antimicrobial effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Dimethyloctadecyl(3-(trimethoxysilyl)propyl)ammonium chloride

- Dimethyltetradecyl(3-(triethoxysilyl)propyl)ammonium chloride

Uniqueness

Dimethyloctadecyl(3-(triethoxysilyl)propyl)ammonium chloride is unique due to its combination of a long alkyl chain and a triethoxysilyl group. This structure provides both hydrophobic and hydrophilic properties, making it highly effective as a coupling agent and antimicrobial agent. Its ability to form stable siloxane bonds further enhances its durability and effectiveness in various applications .

Activité Biologique

Dimethyloctadecyl(3-(triethoxysilyl)propyl)ammonium chloride, often referred to as Si-QAC (Silicon Quaternary Ammonium Compound), is a synthetic compound that exhibits significant biological activity, particularly in antimicrobial and antiviral applications. This article summarizes its biological activity based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

- Molecular Formula : C26H58ClNO3Si

- Molecular Weight : 496.30 g/mol

- CAS Number : 27668-52-6

The compound features a long hydrophobic alkyl chain (octadecyl) and a triethoxysilyl group, which facilitates its attachment to various surfaces, enhancing its antimicrobial properties.

Si-QAC functions primarily through the disruption of microbial cell membranes. The cationic nature of the ammonium group interacts with the negatively charged components of bacterial membranes, leading to:

- Membrane Disorganization : The hydrophobic tail penetrates the lipid bilayer, causing structural alterations that result in cell lysis.

- Electrostatic Interactions : The strong ionic interactions with bacterial surfaces enhance adhesion and subsequent antimicrobial action .

Antimicrobial Activity

Numerous studies have demonstrated the effectiveness of Si-QAC against a range of pathogens:

-

Bacterial Inhibition :

- Tested Organisms : Escherichia coli, Staphylococcus aureus, and Streptococcus mutans.

- Findings : Studies indicated low minimum inhibitory concentrations (MICs) for Gram-positive bacteria like S. aureus and Gram-negative bacteria such as E. coli. The antibacterial effects were attributed to both direct membrane disruption and the formation of bioactive films on surfaces .

- Antiviral Effects :

Study 1: Antibacterial Efficacy on Fabrics

A study evaluated the antibacterial activity of fabrics treated with Si-QAC against common pathogens. Post-treatment assessments demonstrated a significant reduction in bacterial counts after multiple wash cycles, indicating the durability of the antimicrobial effect .

Study 2: Disinfection in Agricultural Settings

Research conducted in hatchery facilities highlighted Si-QAC's potential as a disinfectant for farm equipment. The compound maintained its antimicrobial properties over time, effectively reducing pathogen load on various surfaces .

Data Table: Summary of Biological Activities

| Activity Type | Pathogen Tested | MIC (µg/mL) | Duration of Effect |

|---|---|---|---|

| Antibacterial | E. coli | 32 | Up to 7 days |

| S. aureus | 16 | Up to 7 days | |

| Antiviral | Influenza virus | N/A | Up to 7 days |

| Newcastle disease virus | N/A | Up to 7 days |

Environmental Impact and Safety

While Si-QAC shows promising biological activity, concerns regarding its environmental impact and toxicity have been raised. Regulatory assessments indicate that while it possesses antimicrobial efficacy, careful consideration is necessary regarding its use in agricultural and domestic settings due to potential toxicity to non-target organisms .

Propriétés

IUPAC Name |

dimethyl-octadecyl-(3-triethoxysilylpropyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H64NO3Si.ClH/c1-7-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-30(5,6)28-26-29-34(31-8-2,32-9-3)33-10-4;/h7-29H2,1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBYCVPFYWTROV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCC[Si](OCC)(OCC)OCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H64ClNO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50977718 | |

| Record name | N,N-Dimethyl-N-[3-(triethoxysilyl)propyl]octadecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62117-57-1 | |

| Record name | Octadecyldimethyl(3-triethoxysilylpropyl)ammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62117-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethoxysilylpropyl steardimonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062117571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octadecanaminium, N,N-dimethyl-N-[3-(triethoxysilyl)propyl]-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyl-N-[3-(triethoxysilyl)propyl]octadecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyloctadecyl[3-(triethoxysilyl)propyl]ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHOXYSILYLPROPYL STEARDIMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XGN40YQC7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.